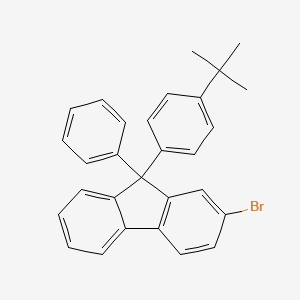

2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene is an organic compound that belongs to the class of brominated fluorenes. This compound is characterized by the presence of a bromine atom at the 2-position of the fluorene core, along with phenyl and tert-butylphenyl substituents at the 9-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene typically involves the bromination of 9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated fluorene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: The major products are substituted fluorenes with various functional groups replacing the bromine atom.

Oxidation Reactions: The major products are fluorenone derivatives.

Reduction Reactions: The major product is the hydrogenated fluorene.

Aplicaciones Científicas De Investigación

2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene has several scientific research applications, including:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.

Material Science: It is used as a building block for the synthesis of advanced materials with specific optical and electronic properties.

Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mecanismo De Acción

The mechanism of action of 2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene depends on its application. In organic electronics, the compound functions by facilitating charge transport and light emission through its conjugated π-system. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-9-phenyl-9H-carbazole

- 2-Bromo-9,10-diphenylanthracene

- 2-Bromo-9,9-diphenylfluorene

Uniqueness

2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene is unique due to the presence of both phenyl and tert-butylphenyl substituents at the 9-position, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Actividad Biológica

2-Bromo-9-(4-(tert-butyl)phenyl)-9-phenyl-9H-fluorene (CAS No. 2416180-69-1) is a compound notable for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C29H25Br, with a molecular weight of 453.41 g/mol. The structure features a fluorene core substituted with bromine and tert-butyl groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C29H25Br |

| Molecular Weight | 453.41 g/mol |

| CAS Number | 2416180-69-1 |

| Purity | ≥ 98% |

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Mechanism of Action :

- Induction of apoptosis through activation of caspases.

- Inhibition of cell proliferation by interfering with the cell cycle.

- Case Study : In a study published in MDPI, derivatives similar to this compound exhibited strong anticancer activity with IC50 values in the low micromolar range against MCF-7 cells .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against Gram-positive bacteria.

-

Tested Bacteria :

- Staphylococcus aureus

- Streptococcus agalactiae

- Minimum Inhibitory Concentration (MIC) :

- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Comparative Analysis

To further illustrate the biological activity, a comparison table has been created to summarize the findings related to similar compounds:

| Compound | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µM) |

|---|---|---|

| 2-Bromo-9-(4-(tert-butyl)phenyl)-9H-fluorene | ~10 (MCF-7) | ~75 (S. aureus) |

| Compound A | ~5 (MCF-7) | ~50 (S. aureus) |

| Compound B | ~15 (HeLa) | ~100 (E. coli) |

Propiedades

Fórmula molecular |

C29H25Br |

|---|---|

Peso molecular |

453.4 g/mol |

Nombre IUPAC |

2-bromo-9-(4-tert-butylphenyl)-9-phenylfluorene |

InChI |

InChI=1S/C29H25Br/c1-28(2,3)20-13-15-22(16-14-20)29(21-9-5-4-6-10-21)26-12-8-7-11-24(26)25-18-17-23(30)19-27(25)29/h4-19H,1-3H3 |

Clave InChI |

RMEKSDCHIZVKMT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.